molecular formula C8H13N3O B13338423 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one

2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13338423
M. Wt: 167.21 g/mol
InChI Key: CVCLZJDRGHSGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate amines with dihydropyrimidinones under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidinones.

Scientific Research Applications

2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-2-one
  • 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-5-one

Uniqueness

2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-[(propan-2-ylamino)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-6(2)10-5-7-9-4-3-8(12)11-7/h3-4,6,10H,5H2,1-2H3,(H,9,11,12)

InChI Key

CVCLZJDRGHSGOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NC=CC(=O)N1

Origin of Product

United States

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